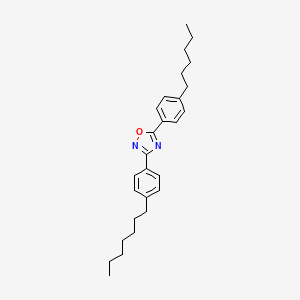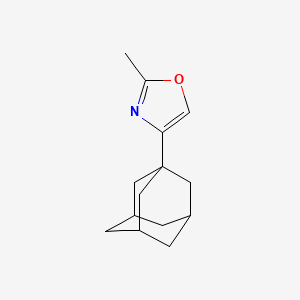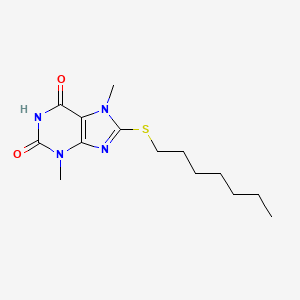
N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Acylation: Formation of the acetamide linkage.
Common reagents used in these steps include nitric acid for nitration, methanol for methoxylation, and acetic anhydride for acylation. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to maximize yield and minimize by-products. Continuous flow reactors might also be used for more efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents like halogens or nucleophiles in the presence of a base.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide may find applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as a precursor in the manufacture of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide: Lacks the nitro group, which may result in different reactivity and applications.
N-(4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide:
Uniqueness
The presence of both nitro and methoxy groups in N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide makes it unique, potentially offering a combination of properties that are not found in similar compounds.
Properties
Molecular Formula |
C16H16N2O6 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H16N2O6/c1-22-11-3-5-12(6-4-11)24-10-16(19)17-14-8-7-13(23-2)9-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
InChI Key |
ZCOWFHUUPUAAMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-chloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15043994.png)
![N'-[(3Z)-1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide](/img/structure/B15044002.png)

![N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide](/img/structure/B15044012.png)
![3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B15044014.png)

![[1-(4-Bromophenyl)ethylidene]propanedinitrile](/img/structure/B15044038.png)
![2-{[(E)-{5-[(E)-(3-bromophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}-4-tert-butyl-6-chlorophenol](/img/structure/B15044039.png)

![6-Methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B15044049.png)
![4-tert-butyl-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15044065.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15044069.png)
![methyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B15044078.png)

